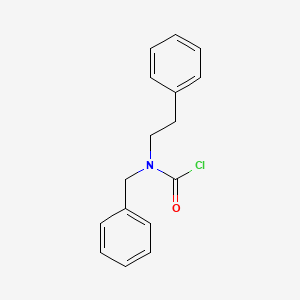
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a difluoromethyl group, which imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For instance, metal-based methods have been developed to transfer the CF2H group to C(sp2) sites both in stoichiometric and catalytic modes . Additionally, electrophilic, nucleophilic, radical, and cross-coupling methods have been employed to construct C(sp3)–CF2H bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using efficient and scalable reagents. The use of transition-metal catalysts has been particularly effective in selectively incorporating fluoroalkyl groups into organic molecules during the late stages of synthesis .
化学反応の分析
Types of Reactions
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include difluoromethylation reagents, transition-metal catalysts, and various oxidizing and reducing agents . The reaction conditions often involve controlled temperatures and the use of specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions can yield difluoromethyl-substituted aromatic compounds, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
科学的研究の応用
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form hydrogen bonds and interact with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, which is a unique characteristic among polyfluorinated motifs . This property allows the compound to interact with specific molecular targets and pathways, influencing their activity and function.
類似化合物との比較
Similar Compounds
1-(Difluoromethyl)-2-nitrobenzene: This compound can form a dimeric complex similar to the hydrogen-bonded dimer of 2-nitrophenol.
Difluoromethyl-substituted (hetero)arenes: These compounds are used in pharmaceutical and agrochemical applications due to their unique chemical properties.
Uniqueness
2-(3-(Difluoromethyl)-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its ability to form hydrogen bonds and its lipophilic nature. These properties make it a valuable compound for various applications in scientific research and industry, distinguishing it from other similar compounds .
特性
分子式 |
C14H19BF2O2 |
|---|---|
分子量 |
268.11 g/mol |
IUPAC名 |
2-[3-(difluoromethyl)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H19BF2O2/c1-9-6-10(12(16)17)8-11(7-9)15-18-13(2,3)14(4,5)19-15/h6-8,12H,1-5H3 |
InChIキー |
VBMLAYOEIKDBMV-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-((tert-butyldimethylsilyl)oxy)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13451749.png)
![2-Bromo-1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B13451757.png)
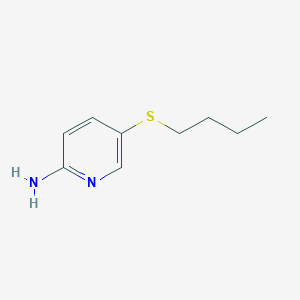
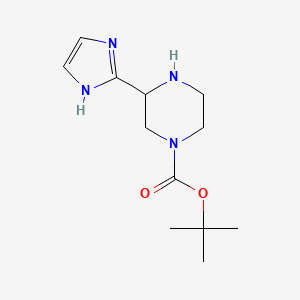
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)

![tert-butyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-N-(6-hydroxyhexyl)carbamate](/img/structure/B13451789.png)
![5-(2-cyclopropyl-2-oxo-1-phenylethyl)-4H,5H,6H,7H-thieno[3,2-c]pyridin-2-ylpropanoate](/img/structure/B13451792.png)
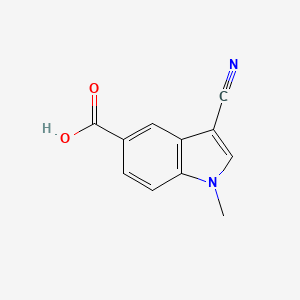
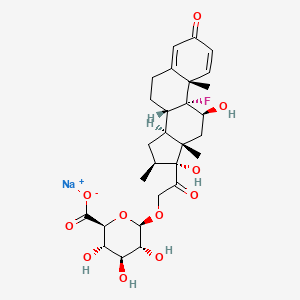
![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)


